3-(Methylsulfonyl)pyrrolidine hydrochloride

Medicinal Chemistry Organic Synthesis Pharmaceutical Development

Researchers requiring regiochemically defined pyrrolidine intermediates face supply inconsistency and limited stability with free base forms. 3-(Methylsulfonyl)pyrrolidine hydrochloride (CAS 1215368-15-2) solves these challenges: • Stable HCl salt ensuring reproducible solubility in polar reaction media for multi-step synthesis • C3-methylsulfonyl regioisomer providing distinct vector for target engagement vs. N1-substituted analogs • ≥97% purity specification ensuring reliable outcomes in stereoselective transformations and kinase inhibitor scaffold construction

Molecular Formula C5H12ClNO2S
Molecular Weight 185.666
CAS No. 1215368-15-2
Cat. No. B596549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)pyrrolidine hydrochloride
CAS1215368-15-2
Molecular FormulaC5H12ClNO2S
Molecular Weight185.666
Structural Identifiers
SMILESCS(=O)(=O)C1CCNC1.Cl
InChIInChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H
InChIKeyLRCGEDCMPFJUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylsulfonyl)pyrrolidine hydrochloride: Properties & Pharmaceutical Role


3-(Methylsulfonyl)pyrrolidine hydrochloride (CAS 1215368-15-2) is a heterocyclic pyrrolidine derivative featuring a methylsulfonyl group at the 3-position, supplied as a hydrochloride salt [1]. The compound has a molecular weight of 185.67 g/mol, a topological polar surface area of 54.6 Ų, and is characterized as a white to light yellow powder with purity specifications of ≥96% . It serves primarily as a versatile building block in organic synthesis and pharmaceutical research, with the hydrochloride form offering enhanced stability and handling properties compared to the free base .

3-(Methylsulfonyl)pyrrolidine hydrochloride: Non-Interchangeability with Analogs


Generic substitution among pyrrolidine sulfonyl derivatives is precluded by distinct physicochemical and biological profiles driven by substitution pattern and salt form [1]. For example, moving the methylsulfonyl group from the 3-position to the 1-position (as in 1-(methylsulfonyl)pyrrolidine, CAS 51599-68-9) alters the electronic environment and hydrogen bonding capacity, directly impacting its utility in DPP-IV inhibitor scaffolds . Furthermore, the hydrochloride salt (185.67 g/mol) exhibits different solubility and stability characteristics than the free base (149.21 g/mol), affecting reaction yields and handling in synthesis workflows . The following quantitative evidence details these critical differences.

3-(Methylsulfonyl)pyrrolidine hydrochloride: Comparative Evidence


Salt Form Impact on Physicochemical Properties

The hydrochloride salt of 3-(methylsulfonyl)pyrrolidine (MW 185.67 g/mol) exhibits increased molecular weight, hydrogen bond donor count, and topological polar surface area compared to its free base (MW 149.21 g/mol), directly affecting solubility, stability, and handling in synthesis [1].

Medicinal Chemistry Organic Synthesis Pharmaceutical Development

Commercial Purity Specification as Procurement Benchmark

3-(Methylsulfonyl)pyrrolidine hydrochloride is commercially available with a minimum purity specification of 96% as determined by NMR, a critical quality parameter that directly impacts reaction yield reproducibility in multi-step syntheses .

Chemical Procurement Quality Control Organic Synthesis

Regioisomeric Distinction: 3- vs. 1-Position Substitution

The 3-(methylsulfonyl)pyrrolidine scaffold differs fundamentally from the 1-(methylsulfonyl)pyrrolidine regioisomer in its ability to serve as a building block for DPP-IV inhibitors. The 1-substituted variant is a core component of the potent inhibitor ASP8497 (IC50 = 2.96 nM), while the 3-substituted scaffold offers distinct vector geometry for alternative target engagement [1].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Racemic vs. Enantiopure Forms

3-(Methylsulfonyl)pyrrolidine hydrochloride (CAS 1215368-15-2) is supplied as a racemic mixture, whereas its enantiopure forms—(R)-3-(methylsulfonyl)pyrrolidine (CAS 1234576-84-1) and (S)-3-(methylsulfonyl)pyrrolidine (CAS 290328-57-3)—are available as separate entities. The racemic mixture offers cost advantages for non-stereoselective applications, while enantiopure forms are required for stereospecific target engagement .

Chiral Synthesis Asymmetric Catalysis Pharmaceutical Development

Storage Conditions and Temperature Sensitivity

3-(Methylsulfonyl)pyrrolidine hydrochloride requires storage at 0-8°C to maintain chemical integrity, a specification that may differ from structurally related analogs and directly impacts inventory management and long-term stability in compound libraries .

Chemical Storage Compound Stability Laboratory Operations

Sulfonyl Protecting Group Stability

The methylsulfonyl group on the pyrrolidine nitrogen (or carbon) serves as a stable protecting group for amines, offering resistance to acidic and basic conditions that would cleave carbamate-based protecting groups like Boc or Cbz . This property distinguishes sulfonyl-protected pyrrolidines from their acyl- or alkyl-protected analogs.

Organic Synthesis Protecting Group Chemistry Peptide Synthesis

3-(Methylsulfonyl)pyrrolidine hydrochloride: Research & Industrial Applications


Kinase & Enzyme Inhibitor Intermediate

The 3-(methylsulfonyl)pyrrolidine scaffold serves as a privileged intermediate in the synthesis of kinase inhibitors and other enzyme-targeting agents. Its regioisomeric position (C3 vs. N1) provides a distinct vector for target engagement, as demonstrated in DPP-IV inhibitor development where 1-substituted pyrrolidines achieve nanomolar potency [1]. The hydrochloride salt form ensures consistent solubility in polar reaction media, facilitating reproducible multi-step synthetic sequences .

Chiral Pool for Asymmetric Synthesis

While the racemic hydrochloride salt (CAS 1215368-15-2) is suitable for non-stereoselective applications, the compound's chiral variants serve as building blocks for asymmetric synthesis. Procurement of the racemic mixture allows for cost-effective early-stage exploration, while access to enantiopure forms (R and S) enables stereospecific target engagement and chiral ligand development [1]. The defined purity specification (≥96% NMR) ensures reliable outcomes in stereoselective transformations .

Sulfonyl Protecting Group in Orthogonal Synthesis

The methylsulfonyl moiety provides a robust protecting group that withstands both acidic and basic conditions, making this compound particularly valuable in orthogonal protection schemes where selective deprotection of Boc, Cbz, or Fmoc groups is required [1]. This stability profile enables sequential synthetic manipulations in complex molecule construction, including peptide mimetics and heterocyclic libraries.

Building Block for CNS Therapeutics

Pyrrolidine-containing compounds have established utility in CNS drug discovery, and 3-(methylsulfonyl)pyrrolidine hydrochloride serves as a key intermediate for constructing neuroactive molecules [1]. The hydrochloride salt form's enhanced solubility and stability facilitate its use in medicinal chemistry campaigns targeting neurological disorders, where precise molecular construction and reproducible reaction outcomes are paramount .

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